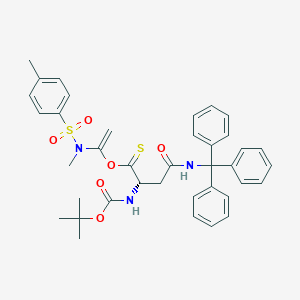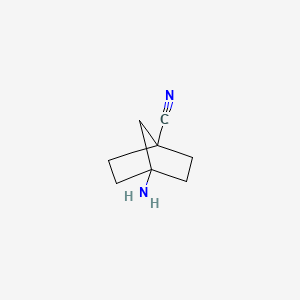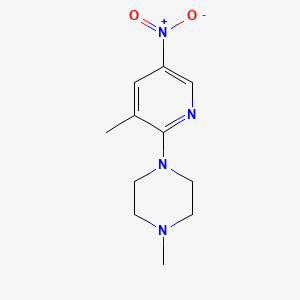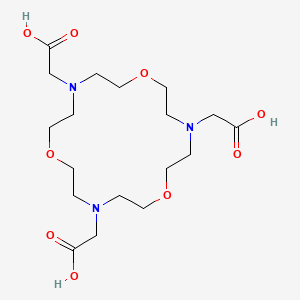![molecular formula C6H9NO B12845726 rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one CAS No. 1228748-72-8](/img/structure/B12845726.png)
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one: is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Vorbereitungsmethoden
Industrial Production Methods: While specific industrial production methods for rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an additional nitrogen atom.
Uniqueness: rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one is unique due to its specific stereochemistry and the presence of a single nitrogen atom within the bicyclic structure. This imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1228748-72-8 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
(1R,4R)-2-azabicyclo[2.2.1]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-2-5-1-4(6)3-7-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
AWMWNFQHDSRGDB-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@@H]2CC(=O)[C@H]1CN2 |
Kanonische SMILES |
C1C2CC(=O)C1CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)

![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium chloride](/img/structure/B12845657.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)






